molecular formula C27H29BO2 B8263480 2-(3-(9,9-Dimethyl-9H-fluoren-4-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(3-(9,9-Dimethyl-9H-fluoren-4-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B8263480
M. Wt: 396.3 g/mol
InChI Key: UMBWQDVNDTYIBR-UHFFFAOYSA-N
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Description

2-(3-(9,9-Dimethyl-9H-fluoren-4-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that features a fluorene moiety linked to a boronate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(9,9-Dimethyl-9H-fluoren-4-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 9,9-dimethyl-9H-fluorene with a boronic ester. One common method is to start with 9,9-dimethyl-9H-fluorene-4-boronic acid, which is then reacted with a phenyl halide under Suzuki coupling conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-(9,9-Dimethyl-9H-fluoren-4-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: The boronate ester can be oxidized to form boronic acid derivatives.

    Reduction: The compound can be reduced under specific conditions to yield different fluorene derivatives.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a catalyst.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Halogenating agents or nucleophiles in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions include various substituted fluorenes and boronic acid derivatives, which can be further utilized in organic synthesis and materials science .

Scientific Research Applications

2-(3-(9,9-Dimethyl-9H-fluoren-4-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-(9,9-Dimethyl-9H-fluoren-4-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with various molecular targets and pathways. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensing and detection applications. The fluorene moiety contributes to the compound’s electronic properties, enabling its use in organic electronic devices .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-(9,9-Dimethyl-9H-fluoren-4-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a fluorene moiety and a boronate ester group, which imparts distinct electronic and chemical properties. This makes it particularly valuable in the development of advanced materials and electronic devices .

Properties

IUPAC Name

2-[3-(9,9-dimethylfluoren-4-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29BO2/c1-25(2)22-15-8-7-13-21(22)24-20(14-10-16-23(24)25)18-11-9-12-19(17-18)28-29-26(3,4)27(5,6)30-28/h7-17H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMBWQDVNDTYIBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=C4C5=CC=CC=C5C(C4=CC=C3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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